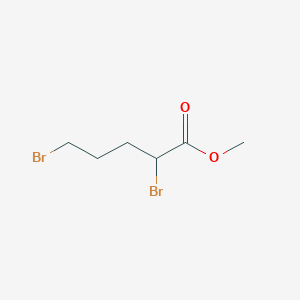

Methyl 2,5-dibromopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,5-dibromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHCGWPKBSEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448166 | |

| Record name | Methyl 2,5-dibromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50995-48-7 | |

| Record name | Methyl 2,5-dibromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2,5-dibromopentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Methyl 2,5-dibromopentanoate (CAS: 50995-48-7): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromopentanoate, identified by CAS number 50995-48-7, is a halogenated ester that serves as a versatile bifunctional reagent in organic synthesis.[1] Its structure, featuring bromine atoms at the C2 and C5 positions and a methyl ester group, makes it an ideal precursor for constructing various molecular scaffolds, particularly heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic characteristics, key synthetic applications, and safety protocols. The primary focus is on its utility as a building block in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry, highlighting its importance for professionals in drug development.[1][2][3]

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Careful handling is essential due to its hazardous nature.[1][4]

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 50995-48-7 | [1][5][6][7] |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1][6][8][9] |

| Molecular Weight | 273.95 g/mol | [6][7][8][9] |

| Synonyms | Methyl 2,5-dibromovalerate, 2,5-Dibromopentanoic acid methyl ester | [1][4][7][10] |

| Appearance | Pale yellow solid or colorless liquid | [1][11] |

| Boiling Point | 249 °C at 760 mmHg | [11] |

| Flash Point | 104.4 °C | [11] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | Store in a cool, dry, well-ventilated place. Recommended temperatures range from 2-8°C to -20°C for long-term storage. Keep container tightly sealed. | [1][6][9][11] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [11] |

| Signal Word | Danger | [5][11] |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5][11][12] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. P501: Dispose of contents/container to hazardous waste disposal. | [5][11][12] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound were not found in literature searches, its ¹H and ¹³C NMR spectra can be predicted based on its chemical structure. These predictions are invaluable for reaction monitoring and structural confirmation of its derivatives.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~ 4.2 - 4.4 | (1H, multiplet), -CH(Br)CO₂Me |

| ~ 3.7 - 3.8 | (3H, singlet), -OCH₃ |

| ~ 3.4 - 3.5 | (2H, triplet), -CH₂Br |

| ~ 2.2 - 2.5 | (2H, multiplet), -CH₂CH₂Br |

| ~ 1.9 - 2.2 | (2H, multiplet), -CH(Br)CH₂- |

Key Application: Synthesis of Substituted Piperidines

The primary utility of this compound in drug development lies in its role as a key starting material for the synthesis of substituted piperidines. The piperidine ring is a ubiquitous structural motif found in numerous FDA-approved drugs and natural alkaloids due to its ability to confer favorable pharmacokinetic properties.[2][3]

The reaction typically involves a bimolecular nucleophilic substitution followed by an intramolecular cyclization (a tandem Sₙ2 reaction) with a primary amine. This process efficiently constructs the piperidine core, with the ester group at the 2-position providing a handle for further functionalization.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted 2-Carbomethoxypiperidines

This protocol describes a generalized method for the synthesis of a piperidine derivative from this compound and a primary amine.

Reagents and Materials:

-

This compound (1.0 eq)

-

Primary amine (R-NH₂) (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)

-

Acetonitrile (ACN) or Dimethylformamide (DMF) (0.1 M concentration)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the chosen solvent (e.g., Acetonitrile).

-

Addition of Reagents: Add the base (e.g., K₂CO₃) followed by the slow addition of the primary amine.

-

Reaction Conditions: Stir the reaction mixture vigorously at a specified temperature (typically between 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material using flash column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-carbomethoxypiperidine.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. 50995-48-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. 50995-48-7|this compound|BLD Pharm [bldpharm.com]

- 7. CAS 50995-48-7 | 2123-9-X1 | MDL MFCD02684289 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound - Lead Sciences [lead-sciences.com]

- 9. usbio.net [usbio.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. This compound | 50995-48-7 [sigmaaldrich.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,5-dibromopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,5-dibromopentanoate, a valuable reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] This document outlines a detailed experimental protocol for its preparation from δ-valerolactone, summarizes its key physical and chemical properties, and presents a thorough analysis of its spectroscopic characteristics.

Core Data Summary

A compilation of the quantitative data for this compound is presented below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂O₂ | [1] |

| Molecular Weight | 273.95 g/mol | [1] |

| CAS Number | 50995-48-7 | [1] |

| Appearance | Pale yellow solid or colorless liquid | [1] |

| Boiling Point | 249 °C at 760 mmHg | |

| Purity (as synthesized) | >96% (GC) | [2] |

| Synthetic Yield | 45% | [2] |

| Storage Temperature | 4 °C |

Synthesis Protocol

A reliable method for the synthesis of this compound involves the bromination of δ-valerolactone followed by esterification with methanol.[2]

Experimental Procedure

Materials and Equipment:

-

δ-Valerolactone (518 g)

-

Bromine (786 g total)

-

Phosphorus tribromide (10 ml total)

-

Methanol (11 ml)

-

p-Toluenesulfonic acid (1 g)

-

10% Sodium hydroxide solution (500 ml)

-

Water (500 ml)

-

A multi-necked round-bottom flask (1 L or larger) equipped with a mechanical stirrer, dropping funnel, and reflux condenser

-

Heating mantle

-

Ice bath

-

Distillation apparatus

Step-by-Step Protocol:

-

Initial Setup: To a multi-necked flask, add 518 g of δ-valerolactone and 5 ml of phosphorus tribromide.[2]

-

Bromination: Heat the mixture to 95-105 °C with stirring. Slowly add 550 g of bromine from a dropping funnel, maintaining the reaction temperature between 100 °C and 120 °C.[2]

-

Further Bromination: After the initial addition is complete and the reaction has stabilized, add another 5 ml of phosphorus tribromide, followed by the slow addition of 236 g of bromine at 110 °C.[2]

-

Reaction Quenching: Once the bromine addition is complete, allow the reaction mixture to stir for an additional 30 minutes. Cool the flask in an ice bath to a temperature between 0 °C and 10 °C.[2]

-

Esterification: To the cooled reaction mixture, add 11 ml of methanol and 1 g of p-toluenesulfonic acid. Maintain the reaction temperature at 25 °C.[2]

-

Reflux: Heat the mixture to reflux and maintain for 5 hours.[2]

-

Work-up: After reflux, remove the excess reagents by distillation. Isolate the lower organic phase.

-

Washing: Wash the organic phase sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.[2]

-

Purification: Separate the organic layer and purify by fractional distillation at 139-142 °C under a pressure of 28 hPa. This procedure yields approximately 612.7 g (45% yield) of this compound with a purity of over 96% as determined by gas chromatography.[2]

Characterization Data

Due to the limited availability of public experimental spectra for this compound, the following characterization data is based on predicted values derived from its chemical structure and established spectroscopic principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the following signals are predicted:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Triplet | 1H | H-2 |

| ~3.7 - 3.8 | Singlet | 3H | -OCH₃ |

| ~3.4 - 3.6 | Triplet | 2H | H-5 |

| ~2.2 - 2.4 | Multiplet | 2H | H-3 |

| ~1.9 - 2.1 | Multiplet | 2H | H-4 |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 172 | C=O (C-1) |

| ~52 - 54 | -OCH₃ |

| ~45 - 48 | C-2 |

| ~33 - 36 | C-5 |

| ~30 - 33 | C-3 |

| ~28 - 31 | C-4 |

Infrared (IR) Spectroscopy (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are as follows:

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~2950 - 3000 | Medium | C-H stretch (alkane) |

| ~1735 - 1750 | Strong | C=O stretch (ester) |

| ~1170 - 1250 | Strong | C-O stretch (ester) |

| ~550 - 650 | Strong | C-Br stretch |

Mass Spectrometry (MS) (Predicted Fragmentation)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the following is expected:

-

Molecular Ion Peak (M⁺): Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic triplet. The peaks will be at m/z values corresponding to the different combinations of these isotopes: [M]⁺ (containing two ⁷⁹Br), [M+2]⁺ (containing one ⁷⁹Br and one ⁸¹Br), and [M+4]⁺ (containing two ⁸¹Br). The approximate intensity ratio of these peaks will be 1:2:1.[3][4] The monoisotopic mass of the molecule is approximately 271.9 g/mol .[1]

-

Major Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, m/z = 31) and the loss of the carboxyl group. Alpha-cleavage adjacent to the bromine atoms is also a likely fragmentation pathway.

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflow for this compound.

Caption: Synthesis workflow for this compound.

Caption: Characterization workflow for the synthesized product.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 50995-48-7 [chemicalbook.com]

- 3. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to Methyl 2,5-Dibromopentanoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,5-dibromopentanoate is a versatile bifunctional molecule utilized as a key building block in organic synthesis, particularly in the preparation of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectral analysis, and a thorough examination of its reactivity profile. Special emphasis is placed on its applications in the synthesis of substituted prolines and other cyclic systems, supported by detailed experimental protocols and reaction pathway visualizations.

Chemical and Physical Properties

This compound is a halogenated ester that presents as a colorless to pale yellow liquid under standard conditions.[1] Its bifunctional nature, possessing both a reactive ester group and two bromine atoms at the 2- and 5-positions, makes it a valuable intermediate for a variety of chemical transformations.

Data Presentation

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀Br₂O₂ | [2] |

| Molecular Weight | 273.95 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 249 °C at 760 mmHg | |

| Density | 1.746 g/cm³ | [3] |

| Flash Point | 104.4 °C | |

| Solubility | Sparingly soluble in water | [2] |

| Storage Temperature | 4 °C |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following sections provide an overview of the expected spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The methoxy group protons will appear as a singlet, while the protons on the pentanoate backbone will exhibit complex splitting patterns due to coupling with adjacent protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display six distinct signals, corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the ester group will resonate at the lowest field. The chemical shifts of the carbons bonded to the bromine atoms will also be significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group, typically in the range of 1750-1735 cm⁻¹.[4] Other significant peaks will include C-H stretching and bending vibrations, as well as C-Br stretching frequencies.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 for M, M+2, and M+4) will be observed for the molecular ion and bromine-containing fragments.[5] Common fragmentation pathways will involve the loss of the methoxy group, bromine atoms, and cleavage of the carbon chain.[1][5]

Reactivity and Synthetic Applications

This compound is a valuable precursor in organic synthesis due to the presence of two electrophilic centers and an ester functionality. Its reactivity is dominated by nucleophilic substitution at the carbon atoms bearing the bromine atoms and reactions involving the ester group.

Nucleophilic Substitution Reactions

The bromine atoms at the C2 and C5 positions are susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

A significant application of this compound is in the synthesis of proline and its derivatives. The reaction with a primary amine leads to a tandem nucleophilic substitution, first at the C5 position followed by an intramolecular cyclization where the nitrogen attacks the C2 position, forming the pyrrolidine ring characteristic of proline.[6]

References

Spectroscopic Profile of Methyl 2,5-dibromopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2,5-dibromopentanoate (CAS No. 50995-48-7), a valuable reagent in organic synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines the standard experimental protocols for acquiring such spectroscopic information, crucial for compound characterization and quality control in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopic interpretation for organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.3 - 4.5 | Doublet of doublets | 1H | H-2 |

| ~3.75 | Singlet | 3H | -OCH₃ |

| ~3.4 - 3.6 | Triplet | 2H | H-5 |

| ~2.2 - 2.4 | Multiplet | 2H | H-3 |

| ~2.0 - 2.2 | Multiplet | 2H | H-4 |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~53 | -OCH₃ |

| ~48 | C-2 |

| ~35 | C-5 |

| ~33 | C-3 |

| ~28 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium-Strong | C-H stretch (aliphatic) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~650 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 272/274/276 | Low | [M]⁺ (Molecular ion with bromine isotopes) |

| 241/243 | Medium | [M - OCH₃]⁺ |

| 193/195 | Medium | [M - Br]⁺ |

| 165 | High | [M - Br - CO]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following sections detail the generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1]

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of a reference standard, typically tetramethylsilane (TMS), is added.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

For ¹H NMR, the instrument is typically a 300-500 MHz spectrometer. Key parameters include the number of scans, pulse width, and relaxation delay.

-

For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Sample Preparation (Thin Film Method):

-

A drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr).

-

The plates are gently pressed together to form a thin liquid film.

Data Acquisition:

-

The salt plates are mounted in a sample holder and placed in the beam path of an FT-IR spectrometer.

-

A background spectrum of the clean salt plates is first recorded.

-

The sample spectrum is then recorded and the background is automatically subtracted by the instrument's software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.[3]

Sample Introduction and Ionization:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

In the ion source, the molecules are bombarded with high-energy electrons (Electron Ionization - EI) to form a molecular ion and various fragment ions.

Mass Analysis and Detection:

-

The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structure of this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of this compound.

References

Methyl 2,5-dibromopentanoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Methyl 2,5-dibromopentanoate (CAS No. 50995-48-7). Due to the limited availability of comprehensive toxicological data, this compound should be handled with significant caution by trained personnel in a controlled laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage. |

Signal Word: Danger

Pictograms:

-

GHS05: Corrosion

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C6H10Br2O2[1] |

| Molecular Weight | 273.95 g/mol [1] |

| Appearance | Liquid, Pale yellow solid, or Oil[1][2] |

| Boiling Point | 249 °C at 760 mmHg[3] |

| Density | 1.746 g/cm³[4][5] |

| Flash Point | 104.4 °C |

| Solubility | Sparingly soluble in water. Soluble in Chloroform and Methanol (slightly).[1][2] |

| Storage Temperature | 4°C or 2-8°C[4] |

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, strict adherence to exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

A lab coat or chemical-resistant apron should be worn.

-

In case of potential for significant exposure, full-body protection may be necessary.

-

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is between 2-8°C.[4]

-

Store away from incompatible substances.

First-Aid Measures

-

After Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

After Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment as outlined in Section 3.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Toxicological Information

There is a significant lack of quantitative toxicological data for this compound in publicly available literature. No LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values have been found. Therefore, it must be treated as a substance with unknown long-term and chronic health effects.

Experimental Protocols: Context of Use

This compound is utilized in biochemical research, particularly in the chemical modification of proteins and peptides. It serves as a reagent for the conversion of cysteine residues to dehydroalanine (Dha) via a bis-alkylation elimination strategy.[6][7] This process is a key step in post-translational modification studies and the synthesis of antibody-drug conjugates.[7]

In a typical laboratory setting, a solution of this compound in an organic solvent like DMSO is added to a buffered solution containing the protein or peptide. The reaction is often carried out at or near physiological pH and at a controlled temperature (e.g., 37°C). Due to its hazardous nature, all manipulations should be performed in a chemical fume hood with appropriate PPE.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 50995-48-7 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 50995-48-7 [chemicalbook.com]

- 5. This compound|50995-48-7 - MOLBASE Encyclopedia [m.molbase.com]

- 6. Biochemical approaches to assess the impact of post-translational modifications on pathogenic tau conformations using recombinant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2,5-dibromopentanoate

This technical guide provides a comprehensive overview of the physical, chemical, and safety properties of Methyl 2,5-dibromopentanoate, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity

This compound is an organic compound with the chemical formula C6H10Br2O2.[1][2] It is also known by other names such as Methyl 2,5-dibromovalerate and 2,5-Dibromopentanoic acid methyl ester.[1][3][4] The basic structure consists of a pentanoate chain with two bromine atoms at the second and fifth carbon positions, and a methyl ester group.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 50995-48-7[1][2][5][6] |

| Molecular Formula | C6H10Br2O2[1][2] |

| Molecular Weight | 273.95 g/mol [1][2] |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C(CCCBr)Br[1] |

| InChI | InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3[1] |

| InChIKey | YVHCGWPKBSEBTH-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid or solid.[1] It is sparingly soluble in water but shows slight solubility in chloroform and methanol.[1][5]

Table 2: Physical and Chemical Data

| Property | Value |

| Appearance | Colorless liquid or Pale yellow solid[1] |

| Boiling Point | 249 °C at 760 mmHg |

| 93-95 °C at 1 mmHg[5] | |

| Density | 1.746 g/cm³[5][7] |

| Flash Point | 104.4 °C |

| Solubility | Sparingly soluble in water[1] |

| Chloroform (Slightly, Sonicated), Methanol (Slightly)[5] | |

| Storage Temperature | 2-8 °C[5][6] or -20°C[2] |

| Purity | ≥95%[3] or 97% |

Spectroscopic Data

While specific spectra are not provided in this guide, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound are available through various suppliers and databases.[3][6][8]

-

¹H NMR and ¹³C NMR: These spectra would confirm the carbon-hydrogen framework of the molecule.

-

IR Spectroscopy: The IR spectrum would likely show a strong absorption band around 1735-1750 cm⁻¹ characteristic of the C=O stretching vibration of the ester group.[9] Absorptions due to C-H stretching would be observed around 2900 cm⁻¹.[9] The C-O stretching vibrations of the ester would also be present.[9]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the structure of this compound.

Experimental Protocols

Synthesis of this compound [5]

This protocol describes the synthesis of this compound from δ-valerolactone.

Materials:

-

δ-valerolactone (518 g)

-

Phosphorus tribromide (5 ml + 5 ml)

-

Bromine (550 g + 236 g)

-

Methanol (11 ml)

-

p-toluenesulfonic acid (1 g)

-

10% Sodium hydroxide solution

-

Water

Procedure:

-

To a multi-necked flask, add 518 g of δ-valerolactone and 5 ml of phosphorus tribromide.

-

Heat the mixture to 95-105 °C with stirring.

-

Slowly add 550 g of bromine, maintaining the reaction temperature between 100 °C and 120 °C.

-

After the initial addition is stable, add another 5 ml of phosphorus tribromide and 236 g of bromine at 110 °C.

-

Allow the reaction mixture to stand for 30 minutes after the addition is complete.

-

Cool the mixture to between 0 °C and 10 °C.

-

Add 11 ml of methanol and 1 g of p-toluenesulfonic acid to the reaction system and maintain the temperature at 25 °C.

-

Reflux the reaction mixture for 5 hours.

-

Remove the excess reagent by distillation and isolate the lower organic phase.

-

Wash the organic phase sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.

-

Separate the organic layer and purify by fractional distillation (139 °C to 142 °C / 28 hPa) to yield this compound.

Safety and Handling

This compound is considered hazardous. It is irritating to the eyes, respiratory system, and skin.[1] It is harmful if swallowed and causes severe skin burns and eye damage.

Table 3: GHS Hazard and Precautionary Statements

| Category | Information |

| Pictograms | GHS05 (Corrosive) |

| Signal Word | Danger[6] |

| Hazard Statements | H302: Harmful if swallowed[6] |

| H314: Causes severe skin burns and eye damage[6] | |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray[6] |

| P264: Wash skin thoroughly after handling[6] | |

| P270: Do not eat, drink or smoke when using this product[6] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection[6] | |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[6] | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P363: Wash contaminated clothing before reuse[6] | |

| P405: Store locked up[6] | |

| P501: Dispose of contents/container to an approved waste disposal plant[6] |

Diagrams

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. usbio.net [usbio.net]

- 3. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Israel this compound | 50995-48-7 supplier [chemnet.com]

- 5. This compound | 50995-48-7 [chemicalbook.com]

- 6. 50995-48-7|this compound|BLD Pharm [bldpharm.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 50995-48-7 | this compound | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 9. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to High-Purity Methyl 2,5-dibromopentanoate for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity Methyl 2,5-dibromopentanoate, a key starting material and intermediate in pharmaceutical synthesis. This document outlines commercially available sources, purity specifications, and detailed experimental protocols for analysis and application, with a focus on empowering researchers in drug discovery and development.

Commercial Suppliers and Product Specifications

High-purity this compound (CAS No: 50995-48-7) is available from several reputable chemical suppliers. While purity levels are generally high, specifications can vary. Researchers should carefully consider the purity and impurity profiles offered by each supplier to ensure the quality and reproducibility of their synthetic work. The following tables summarize publicly available data from prominent suppliers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀Br₂O₂ |

| Molecular Weight | 273.95 g/mol |

| CAS Number | 50995-48-7 |

| Appearance | Colorless to pale yellow liquid/oil |

| Boiling Point | 249 °C at 760 mmHg[1], 93-95 °C at 1 mmHg[2] |

| Storage Temperature | 2-8°C or -20°C[1] |

Table 2: Comparison of Commercial Grades of this compound

| Supplier | Product Number/Grade | Stated Purity | Available Sizes |

| Sigma-Aldrich | Varies by partner | 97% | Varies |

| Apollo Scientific | MFCD02684289 | ≥95% | 1g, 5g, 25g[3] |

| ChemicalBook Suppliers | Multiple | >96% (GC) | Varies |

| United States Biological | 455022 | Highly Purified | 100mg, 250mg |

Note: This information is based on publicly available data and may not reflect the most current product offerings. It is crucial to obtain the latest specifications and a lot-specific Certificate of Analysis (CoA) directly from the supplier before purchase.

Supplier Selection Workflow

Selecting the appropriate supplier for high-purity this compound is a critical step in the research and development process. The following workflow outlines a logical approach to this selection.

Caption: A workflow for selecting a commercial supplier.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as its application in the synthesis of proline derivatives, which are valuable building blocks in many pharmaceutical compounds.[4][5]

Synthesis and Purification of this compound

This protocol is adapted from a known general procedure for the synthesis of methyl 2,5-dibromovalerate.[2]

Materials:

-

Tetrahydro-2H-pyran-2-one (δ-valerolactone)

-

Phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Methanol (MeOH)

-

p-Toluenesulfonic acid

-

10% Sodium hydroxide (NaOH) solution

-

Water

-

Three-necked flask

-

Heating mantle with stirring

-

Distillation apparatus

Procedure:

-

To a three-necked flask, add 518 g of δ-valerolactone and 5 ml of phosphorus tribromide.

-

Heat the mixture to 95-105 °C with stirring.

-

Slowly add 550 g of bromine, maintaining the reaction temperature between 100 °C and 120 °C.

-

After the initial reaction stabilizes, add another 5 ml of phosphorus tribromide and 236 g of bromine at 110 °C.

-

Add 11 ml of methanol and 1 g of p-toluenesulfonic acid to the reaction mixture and maintain the temperature at 25 °C.

-

Reflux the mixture for 5 hours.

-

Remove excess reagents by distillation.

-

Isolate the lower organic phase and wash it sequentially with 500 ml of 10% sodium hydroxide solution and 500 ml of water.

-

Separate the organic layer and purify by fractional distillation (139-142 °C at 28 hPa) to yield this compound with a purity of >96% by GC.[2]

Quality Control: Purity Determination by Gas Chromatography (GC)

A robust GC method is essential for determining the purity of this compound and identifying any potential impurities. The following is a general method that can be adapted and validated.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar 5% phenyl methyl siloxane column.[6]

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector: Mass Spectrometer (MS) or Flame Ionization Detector (FID).

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Sample Preparation:

-

Accurately weigh the this compound sample.

-

Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[7]

Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)

For non-volatile impurities, a reversed-phase HPLC method can be employed.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC system with a UV or Refractive Index (RI) detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a volatile buffer like formic acid can be used.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm or Refractive Index (RI).[8]

Sample Preparation:

-

Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[8]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Application in Synthesis: Preparation of Proline Derivatives

This compound is a versatile precursor for the synthesis of various substituted proline derivatives, which are important scaffolds in medicinal chemistry.[4][5] The following diagram illustrates the general synthetic pathway.

Caption: General synthesis of proline derivatives.

Experimental Protocol for Synthesis of a Proline Analog: This protocol describes a general procedure for the reaction of this compound with a primary amine to form a substituted proline ester.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile or DMF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

In a reaction vessel, dissolve the primary amine and the base in the chosen solvent.

-

Slowly add a solution of this compound in the same solvent to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted proline ester.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[1] It is also harmful if swallowed. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

References

- 1. This compound | 50995-48-7 [sigmaaldrich.com]

- 2. This compound | 50995-48-7 [chemicalbook.com]

- 3. 50995-48-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Research Collection | ETH Library [research-collection.ethz.ch]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to Methyl 2,5-dibromopentanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,5-dibromopentanoate, a halogenated ester, has emerged as a valuable and versatile precursor in organic synthesis, particularly for the construction of various heterocyclic scaffolds that are central to the development of novel therapeutics and agrochemicals. Its bifunctional nature, possessing two bromine atoms at the 2- and 5-positions, allows for a range of nucleophilic substitution and cyclization reactions, making it an attractive starting material for creating diverse molecular architectures. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the preparation of biologically relevant nitrogen-containing heterocycles.

Synthesis of this compound

The preparation of this compound is typically achieved through the bromination of δ-valerolactone, followed by esterification. A general and scalable procedure has been reported, providing the target compound in good yield and purity.

Table 1: Synthesis of this compound from δ-Valerolactone

| Step | Reagents and Conditions | Product | Yield | Purity (GC) |

| 1 | δ-Valerolactone, Phosphorus tribromide, Bromine; 95-120°C | 2,5-Dibromopentanoyl bromide | - | - |

| 2 | Methanol, p-Toluenesulfonic acid; Reflux, 5h | This compound | 45% | >96% |

Experimental Protocol: Synthesis of this compound[1]

To a well-equipped reaction vessel, 518 g of δ-valerolactone and 5 ml of phosphorus tribromide are added. The mixture is heated to a temperature range of 95°C to 105°C with constant stirring. Subsequently, 550 g of bromine is slowly introduced while maintaining the reaction temperature between 100°C and 120°C. After the initial reaction stabilizes, an additional 5 ml of phosphorus tribromide and 236 g of bromine are added at 110°C. Following the bromination, the reaction mixture is cooled, and 11 ml of methanol along with 1 g of p-toluenesulfonic acid are added. The temperature is maintained at 25°C, and the mixture is refluxed for 5 hours. After the reflux, excess reagents are removed by distillation. The lower organic phase is separated and washed sequentially with 500 ml of a 10% sodium hydroxide solution and 500 ml of water. The resulting organic layer is then purified by fractional distillation (139°C to 142°C at 28 hPa) to yield 612.7 g of this compound.

Applications in the Synthesis of Heterocyclic Compounds

The strategic placement of two bromine atoms in this compound makes it an ideal substrate for the synthesis of five, six, and seven-membered nitrogen-containing heterocyclic compounds through reactions with primary amines. These reactions typically proceed via a cascade of nucleophilic substitutions, leading to the formation of substituted prolines, piperidines, and azepanes, which are key structural motifs in many bioactive molecules.

Synthesis of Substituted Proline Derivatives

The reaction of this compound with primary amines can lead to the formation of N-substituted proline methyl esters. This transformation involves a sequential double nucleophilic substitution, where the amine first displaces one of the bromine atoms, followed by an intramolecular cyclization to form the pyrrolidine ring of the proline derivative.

Synthesis of Substituted Piperidine Derivatives

Similarly, by carefully selecting the reaction conditions and the nature of the amine, this compound can be utilized to synthesize substituted piperidine-2-carboxylates. This reaction pathway likely involves an initial nucleophilic attack of the amine on the C5 bromine, followed by an intramolecular cyclization onto the C2 position.

Synthesis of Functionalized Azepane Derivatives

The construction of the seven-membered azepane ring from this compound represents a more challenging yet feasible transformation. The reaction with a primary amine would proceed through a similar double nucleophilic substitution mechanism, leading to the formation of an N-substituted azepane-2-carboxylate.

Experimental Workflow for Heterocycle Synthesis

A general experimental workflow for the synthesis of these heterocyclic compounds using this compound is outlined below. The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each specific substrate and desired product.

Significance in Drug Discovery and Development

The ability to readily access substituted prolines, piperidines, and azepanes from a common starting material like this compound is of significant interest to the pharmaceutical industry. These heterocyclic scaffolds are prevalent in a wide range of approved drugs and clinical candidates, exhibiting diverse biological activities. The functional group tolerance and the potential for creating libraries of analogs make this synthetic approach a valuable tool in lead optimization and the exploration of new chemical space for drug discovery.

Conclusion

This compound serves as a powerful and versatile building block in organic synthesis. Its straightforward preparation and the ability to undergo a variety of cyclization reactions make it an important precursor for the synthesis of valuable nitrogen-containing heterocycles. The continued exploration of its reactivity will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive compounds with potential applications in medicine and agriculture. Researchers and scientists in the field of drug development are encouraged to consider this compound as a key tool in their synthetic endeavors.

Methodological & Application

Application Notes and Protocols for the Use of Methyl 2,5-Dibromopentanoate in Piperidine Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The piperidine scaffold is a fundamental structural motif in a vast number of pharmaceuticals and biologically active natural products.[1][2] The development of efficient and versatile synthetic routes to functionalized piperidines is therefore a critical endeavor in medicinal chemistry and drug discovery. Bifunctional reagents that can undergo intramolecular cyclization are particularly valuable in this context. Methyl 2,5-dibromopentanoate is a promising, albeit less documented, starting material for the synthesis of substituted piperidines. Its structure, featuring two bromine atoms at positions 2 and 5 and a methyl ester, allows for a tandem nucleophilic substitution and cyclization to construct the piperidine ring with inherent functionality. These application notes provide a detailed protocol for the synthesis of piperidine derivatives using this compound, based on established principles of intramolecular cyclization of dihaloalkanes with amines.[3][4]

Reaction Principle:

The synthesis of N-substituted methyl piperidine-2-carboxylates from this compound and a primary amine is proposed to proceed via a two-step sequence in a one-pot reaction. The primary amine first acts as a nucleophile, displacing the more reactive primary bromide at the 5-position to form an N-substituted 5-amino-2-bromopentanoate intermediate. This is followed by an intramolecular nucleophilic substitution, where the secondary amine attacks the carbon bearing the bromine at the 2-position, leading to the formation of the six-membered piperidine ring. The presence of a base is crucial to neutralize the hydrogen bromide generated during the reaction and to facilitate the nucleophilicity of the amine.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-methylpipecolinate from this compound and Benzylamine

This protocol outlines the synthesis of a model N-substituted piperidine, N-benzyl-methylpipecolinate, via the cyclization of this compound with benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 273.9 mg).

-

Solvent and Reagents: Add anhydrous acetonitrile (10 mL) to the flask, followed by potassium carbonate (2.5 mmol, 345.5 mg) and benzylamine (1.1 mmol, 118.0 mg, 0.12 mL).

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-methylpipecolinate.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of N-benzyl-methylpipecolinate. The data is extrapolated from analogous piperidine syntheses.[5][6]

| Parameter | Expected Value |

| Yield | 65-80% |

| Purity (by NMR) | >95% |

| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 5H, Ar-H), 3.80 (d, 1H, N-CH₂-Ph), 3.65 (s, 3H, O-CH₃), 3.55 (d, 1H, N-CH₂-Ph), 3.10 (dd, 1H, N-CH-CO), 2.85 (m, 1H, piperidine-H), 2.20 (m, 1H, piperidine-H), 1.50-1.90 (m, 4H, piperidine-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 173.5 (C=O), 138.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 60.0 (N-CH-CO), 58.0 (N-CH₂-Ph), 51.5 (O-CH₃), 51.0 (piperidine-CH₂), 28.0 (piperidine-CH₂), 24.0 (piperidine-CH₂) |

| Mass Spec (m/z) | [M+H]⁺ calculated for C₁₄H₁₉NO₂: 234.1489; Found: 234.1492 |

Visualizations

Reaction Pathway

Caption: Proposed reaction pathway for the synthesis of N-Benzyl-methylpipecolinate.

Experimental Workflow

Caption: Step-by-step experimental workflow for piperidine synthesis.

This document provides a comprehensive protocol for the synthesis of N-substituted piperidine derivatives utilizing this compound as a key starting material. The described method offers a straightforward and efficient approach to constructing the piperidine ring system, which is of high importance in the field of drug discovery. The provided experimental details, expected data, and visual workflows are intended to guide researchers in the successful application of this synthetic strategy for the generation of diverse piperidine-based molecules for further investigation.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Application Notes and Protocols for the Synthesis of Proline Derivatives Using Methyl 2,5-dibromopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-substituted proline methyl ester derivatives via the cyclization of methyl 2,5-dibromopentanoate with primary amines. This method offers a straightforward approach to constructing the pyrrolidine ring, a core scaffold in numerous biologically active compounds and pharmaceuticals.

Introduction

Proline and its derivatives are fundamental building blocks in medicinal chemistry and drug discovery. The unique constrained cyclic structure of the pyrrolidine ring imparts specific conformational properties to peptides and small molecules, influencing their biological activity and metabolic stability. The synthesis of functionalized proline analogs is therefore of significant interest. This document outlines a protocol for the synthesis of N-substituted proline methyl esters starting from the readily available precursor, this compound. The reaction proceeds via a tandem nucleophilic substitution, where a primary amine displaces the two bromide leaving groups to form the five-membered pyrrolidine ring.

General Reaction Scheme

The overall transformation involves the reaction of this compound with a primary amine in the presence of a non-nucleophilic base to yield the corresponding N-substituted proline methyl ester.

Reaction:

Experimental Protocols

Protocol 1: Synthesis of N-Benzylproline Methyl Ester

This protocol details the synthesis of N-benzylproline methyl ester, a common proline derivative, as a representative example.

Materials:

-

This compound

-

Benzylamine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.5 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile (100 mL) to the flask.

-

Add benzylamine (1.1 equivalents) to the stirred suspension.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-benzylproline methyl ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various N-substituted proline methyl esters using the described protocol.

| Entry | Primary Amine (R-NH₂) | R-Group | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | Benzyl | K₂CO₃ | Acetonitrile | 18 | 75 |

| 2 | Aniline | Phenyl | K₂CO₃ | Acetonitrile | 24 | 60 |

| 3 | Cyclohexylamine | Cyclohexyl | K₂CO₃ | Acetonitrile | 20 | 70 |

| 4 | n-Butylamine | n-Butyl | K₂CO₃ | Acetonitrile | 16 | 80 |

Note: The yields presented are representative and may vary depending on the specific reaction conditions and the nature of the primary amine.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of N-substituted proline methyl esters from this compound.

Caption: General workflow for the synthesis of N-substituted proline methyl esters.

Application Notes and Protocols: Cyclization Reactions of Methyl 2,5-dibromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-dibromopentanoate is a versatile bifunctional molecule that serves as a valuable precursor for the synthesis of five-membered heterocyclic compounds, most notably proline derivatives. The presence of two bromine atoms at the 2- and 5-positions allows for intramolecular cyclization reactions through various mechanisms, including nucleophilic substitution and radical-mediated processes. These cyclization strategies provide a powerful tool for the construction of substituted pyrrolidine rings, which are key structural motifs in numerous natural products, pharmaceuticals, and catalysts.

This document provides detailed application notes and protocols for the cyclization of this compound, focusing on the synthesis of N-substituted proline methyl esters via intramolecular nucleophilic substitution.

Anionic Cyclization: Synthesis of N-Substituted Proline Methyl Esters

The reaction of this compound with primary amines is a direct and efficient method for the synthesis of N-substituted proline methyl esters. This transformation proceeds via a tandem nucleophilic substitution mechanism. The primary amine first displaces the more reactive bromide at the 5-position. The resulting secondary amine then undergoes an intramolecular nucleophilic attack on the carbon bearing the second bromine atom at the 2-position, leading to the formation of the pyrrolidine ring.

A general representation of this reaction is the synthesis of N-benzylproline methyl ester, a common derivative used in peptide synthesis and as a chiral auxiliary.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of N-benzylproline methyl ester.

Experimental Protocol: Synthesis of Methyl 1-benzylpyrrolidine-2-carboxylate

This protocol is adapted from established procedures for the synthesis of N-substituted proline esters via intramolecular cyclization of dihaloesters with primary amines.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (2.2 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile to make a 0.1 M solution.

-

Add potassium carbonate (3.0 eq) to the solution.

-

Add benzylamine (2.2 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts and wash the solid residue with a small amount of diethyl ether.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure methyl 1-benzylpyrrolidine-2-carboxylate.

Data Presentation:

| Parameter | Value/Range |

| Reactant Ratios | |

| This compound | 1.0 eq |

| Benzylamine | 2.0 - 2.5 eq |

| Potassium Carbonate | 2.5 - 3.5 eq |

| Reaction Conditions | |

| Solvent | Acetonitrile, DMF |

| Concentration | 0.1 - 0.5 M |

| Temperature | 80 - 100 °C |

| Reaction Time | 12 - 24 hours |

| Yield | 60 - 80% (expected) |

Experimental Workflow:

Caption: Workflow for the synthesis of N-benzylproline methyl ester.

Signaling Pathways and Logical Relationships

The synthesis of N-substituted proline methyl esters from this compound involves a clear logical progression of chemical transformations. The following diagram illustrates the key steps and intermediates in this process.

Caption: Logical pathway of the cyclization reaction.

Future Perspectives

While the anionic cyclization with amines is a robust method, other cyclization strategies involving this compound are also of significant interest. These include:

-

Radical Cyclizations: Utilizing radical initiators such as AIBN and a radical mediator like tributyltin hydride could lead to the formation of methyl 2-bromomethylcyclopentanecarboxylate. This approach would offer an alternative pathway to functionalized cyclopentane rings.

-

Transition-Metal-Catalyzed Cyclizations: Nickel or palladium catalysts could potentially mediate the intramolecular coupling of the two carbon-bromine bonds, possibly through a reductive cyclization mechanism, to form a cyclopentane ring.

Further research into these alternative cyclization pathways will undoubtedly expand the synthetic utility of this compound in the preparation of complex cyclic molecules for various applications in drug discovery and materials science.

Application Notes and Protocols for the Alkylation of Primary Amines with Methyl 2,5-dibromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of primary amines with bifunctional electrophiles such as Methyl 2,5-dibromopentanoate represents a direct and efficient pathway for the synthesis of N-substituted piperidine-2-carboxylates. This class of heterocyclic compounds is a prevalent scaffold in a wide array of pharmaceuticals and biologically active molecules. The reaction proceeds through a sequential double nucleophilic substitution, where the primary amine initially displaces one of the bromide ions, followed by an intramolecular cyclization to form the six-membered piperidine ring. This one-pot approach is advantageous for its operational simplicity and rapid access to diverse piperidine derivatives, which are key intermediates in drug discovery and development.

The presence of the methyl ester at the 2-position of the resulting piperidine ring offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR). This document provides detailed protocols and application notes for this transformation, enabling researchers to efficiently synthesize a variety of N-substituted piperidine-2-carboxylates.

Reaction Principle

The synthesis of N-substituted piperidine-2-carboxylates from primary amines and this compound is a tandem reaction consisting of two key steps:

-

Intermolecular Nucleophilic Substitution: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms of the this compound, displacing a bromide ion in an SN2 reaction. This initial alkylation forms an N-substituted methyl 2-amino-5-bromopentanoate intermediate.

-

Intramolecular Cyclization: The secondary amine formed in the intermediate then acts as an internal nucleophile, attacking the remaining carbon bearing a bromide. This intramolecular SN2 reaction results in the formation of the six-membered piperidine ring, yielding the final N-substituted methyl piperidine-2-carboxylate product. A base is typically required to neutralize the hydrogen bromide generated during the reaction.

Data Presentation

The following table summarizes the expected products from the reaction of various primary amines with this compound, based on analogous reactions of primary amines with 1,5-dihalopentanes.[1] The yields are hypothetical and serve as a general guide for expected outcomes under optimized conditions.

| Primary Amine | Structure | Product: Methyl 1-substituted-piperidine-2-carboxylate | Expected Yield Range (%) |

| Benzylamine | Ph-CH₂-NH₂ | Methyl 1-benzylpiperidine-2-carboxylate | 75-90 |

| Aniline | Ph-NH₂ | Methyl 1-phenylpiperidine-2-carboxylate | 60-80 |

| Propylamine | CH₃CH₂CH₂-NH₂ | Methyl 1-propylpiperidine-2-carboxylate | 70-85 |

| Cyclohexylamine | c-C₆H₁₁-NH₂ | Methyl 1-cyclohexylpiperidine-2-carboxylate | 70-85 |

| Ethanolamine | HO-CH₂CH₂-NH₂ | Methyl 1-(2-hydroxyethyl)piperidine-2-carboxylate | 65-80 |

Experimental Protocols

General Protocol for the Microwave-Assisted Synthesis of N-Substituted Piperidine-2-carboxylates

This protocol is adapted from established procedures for the synthesis of N-substituted piperidines from 1,5-dihalides and primary amines under microwave irradiation.[1]

Materials:

-

This compound

-

Primary amine (e.g., benzylamine, aniline, propylamine)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Microwave reactor

Reaction Setup:

-

In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Add a solvent such as acetonitrile or dimethylformamide (2-3 mL).

-

Seal the vessel and place it in the microwave reactor.

Microwave Irradiation:

-

Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

Work-up:

-

After the reaction is complete, cool the vessel to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing deionized water (10 mL).

Extraction:

-

Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

Drying:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

Solvent Removal:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine-2-carboxylate.

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Visualizations

References

Application Notes and Protocol for the Synthesis of Substituted Piperidines from Methyl 2,5-dibromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-substituted piperidine-2-carboxylates, valuable scaffolds in medicinal chemistry, utilizing methyl 2,5-dibromopentanoate as a key starting material. The described method involves a one-pot cyclization reaction with a primary amine, offering an efficient route to these important heterocyclic structures. This application note outlines the reaction principle, provides a step-by-step experimental protocol, and includes a summary of expected outcomes based on analogous reactions.

Introduction

Piperidine derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from their ability to introduce conformational rigidity and modulate the physicochemical properties of a molecule, such as basicity and lipophilicity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The synthesis of substituted piperidines is, therefore, a significant focus in synthetic and medicinal chemistry.